molecular formula C11H8FN B3058412 3-(2-Fluorophenyl)pyridine CAS No. 89346-49-6

3-(2-Fluorophenyl)pyridine

Cat. No.: B3058412
CAS No.: 89346-49-6
M. Wt: 173.19 g/mol
InChI Key: OFVMMLBVGWZEHK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H8FN and its molecular weight is 173.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

89346-49-6

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

IUPAC Name

3-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H8FN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H

InChI Key

OFVMMLBVGWZEHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-bromopyridine (3.37 mL, 5.53 g, 35 mmol), 2-fluorobenzeneboronic acid (6.12 g, 43.8 mmol) and potassium fluoride (6.71 g, 116 mmol) in THF (50 mL) was degassed with nitrogen for 10 min. Tris(dibenzylideneacetone)dipalladium(0) (0.64 g, 0.70 mmol) and tri(tert-butyl)phosphine (7 mL of a 0.2 M solution in dioxane, 1.4 mmol) were added. A solid precipitated, giving a thick slurry which was stirred under nitrogen for 15 min, then at 50° C. for 30 min. After cooling to room temperature, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with saturated sodium chloride solution, then was dried over magnesium sulfate and pre-adsorbed on to silica gel. Purification by flash chromatography on silica gel eluting with isohexane (+0.5% methanol +0.5% triethylamine) on a gradient of 20% to 40% ethyl acetate afforded 3-(2-fluorophenyl)pyridine as a pale yellow oil, which crystallised upon standing. δH (360 MHz, DMSO) 7.33-7.40 (2H, m), 7.46-7.55 (2H, m), 7.61 (1H, ddd, J 8, 8 and 2), 7.96-8.01 (1H, m), 8.61 (1H, dd, J 5 and 2), 8.77 (1H, s).
Quantity
3.37 mL
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reactant
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6.12 g
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reactant
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6.71 g
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reactant
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50 mL
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solution
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0.64 g
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Synthesis routes and methods II

Procedure details

3-Bromopyridine and 2-fluorobenzeneboronic acid were coupled using the procedure described in Example 31 to afford 3-(2-fluorophenyl)pyridine as a pale yellow oil which crystallised on standing: δH (360 MHz, DMSO) 7.33-7.40 (2H, m), 7.46-7.55 (2H, m), 7.61 (1H, ddd, J 8, 8 and 2), 7.96-8.01 (1H, m), 8.61 (1H, dd, J 5 and 2), 8.77 (1H, s).
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